2-amino-N-(naphthalen-1-yl)acetamide hydrochloride chemical structure
2-amino-N-(naphthalen-1-yl)acetamide hydrochloride chemical structure
Structural Characterization, Synthesis, and Bioanalytical Applications
Executive Summary
This technical guide provides a comprehensive analysis of 2-amino-N-(naphthalen-1-yl)acetamide hydrochloride (commonly referred to as Glycine-1-naphthylamide hydrochloride or Gly-1-NA ). This compound serves as a critical fluorogenic and chromogenic substrate in drug discovery, specifically for profiling aminopeptidase activity (e.g., Aminopeptidase N/CD13) and quantifying proteolytic cleavage kinetics.
Unlike its isomer (Naphazoline Impurity A), this molecule features a glycine moiety directly amide-bonded to a naphthylamine ring system. Upon enzymatic hydrolysis, it liberates 1-naphthylamine, allowing for high-sensitivity detection via fluorometry or azo-dye coupling. This guide details the structural properties, optimized synthetic protocols, and self-validating assay workflows required for its application in high-throughput screening.
Part 1: Structural Analysis & Physicochemical Properties
The efficacy of Gly-1-NA as a biological probe stems from the lability of its amide bond in the presence of specific exopeptidases. The hydrochloride salt form is essential for stability, preventing the oxidative degradation typical of free naphthylamines.
1.1 Chemical Identity[1][2]
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IUPAC Name: 2-amino-N-(naphthalen-1-yl)acetamide hydrochloride[3]
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Common Name: Glycine-1-naphthylamide hydrochloride (H-Gly-1-NA · HCl)
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CAS Number: 7368-15-2 (Generic for salt forms may vary; Free base: 14402-46-1)
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Molecular Formula:
-
Molecular Weight: 236.70 g/mol [4]
1.2 Structural Diagram & Disambiguation
It is critical to distinguish this compound from its structural isomer, Naphazoline Impurity A.
| Feature | Target Molecule (Gly-1-NA) | Isomer (Impurity A) |
| Structure | Glycine + 1-Naphthylamine | 1-Naphthylacetic acid + Ethylenediamine |
| IUPAC | 2-amino-N-(naphthalen-1-yl)acetamide | N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide |
| Function | Protease Substrate (Cleavable) | Pharmaceutical Impurity (Stable Amide) |
| Leaving Group | 1-Naphthylamine (Fluorescent) | Ethylenediamine (Non-fluorescent) |
1.3 Physicochemical Data Table
| Property | Value | Context for Experimental Design |
| Solubility | >20 mg/mL (Water/DMSO) | Highly soluble as HCl salt; suitable for aqueous buffers. |
| pKa (Amine) | ~8.2 (Glycine | Buffering at pH 7.4 maintains the protonated state until enzyme binding. |
| UV Abs (Substrate) | Background absorption in UV assays. | |
| UV Abs (Product) | Shift allows differential detection. | |
| Stability | Hygroscopic | Store at -20°C with desiccant; protect from light to prevent photo-oxidation. |
Part 2: Synthetic Pathways & Optimization
High-purity synthesis is required to minimize free 1-naphthylamine contamination, which causes high background fluorescence in bioassays. The Mixed Anhydride Method or Carbodiimide Coupling (EDC/HOBt) are superior to acid chloride routes for maintaining optical purity and yield.
2.1 Optimized Synthetic Workflow (Boc-Chemistry)
Reaction Logic:
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Protection: Use Boc-Glycine to prevent self-polymerization.
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Activation: Activate the carboxylic acid of glycine to attack the weak nucleophile (1-naphthylamine).
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Deprotection: Removal of Boc group using HCl/Dioxane to yield the stable hydrochloride salt.
Step-by-Step Protocol:
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Activation: Dissolve
-Boc-Glycine (10 mmol) and HOBt (11 mmol) in anhydrous DMF (30 mL) at 0°C. Add EDC·HCl (11 mmol) and stir for 30 minutes.-
Why: HOBt prevents racemization (though glycine is achiral, this is standard habit) and suppresses N-acylurea byproduct formation.
-
-
Coupling: Add 1-Naphthylamine (10 mmol) and DIPEA (12 mmol) dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.
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Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The spot for 1-naphthylamine (fluorescent) should disappear.
-
-
Workup: Dilute with EtOAc (100 mL). Wash successively with 5% citric acid (removes unreacted amine), sat. NaHCO
(removes unreacted acid), and brine. Dry over Na SO and concentrate. -
Deprotection: Dissolve the intermediate (Boc-Gly-1-NA) in 4M HCl in Dioxane (20 mL). Stir at RT for 2 hours.
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Endpoint: Evolution of CO
gas ceases; precipitate forms.
-
-
Isolation: Add cold Diethyl Ether (100 mL) to fully precipitate the product. Filter, wash with ether, and dry under vacuum.
2.2 Visualization of Synthetic Logic
Figure 1: Synthetic pathway utilizing Boc-protection strategy to ensure product purity.
Part 3: Analytical Characterization (Self-Validating)
To ensure the synthesized material is suitable for bioassays, it must pass the following characterization checkpoints.
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Methylene protons of Glycine ( | |
| 1H NMR (DMSO-d6) | Aromatic protons of the Naphthalene ring. | |
| 1H NMR (DMSO-d6) | Ammonium protons (NH | |
| HPLC (C18) | Single Peak (>98%) | Retention time distinct from 1-naphthylamine (impurity). |
| Mass Spec (ESI) | m/z 201.1 [M+H] | Confirms the free base mass (200.24) + proton. |
Validation Criterion: The presence of free 1-naphthylamine (detectable by fluorescence before cleavage) must be <0.5% to ensure assay baseline stability.
Part 4: Functional Applications (Bioassays)
The primary utility of 2-amino-N-(naphthalen-1-yl)acetamide hydrochloride is in kinetic profiling of aminopeptidases (e.g., LAP, APN).
4.1 Mechanism of Action
The enzyme recognizes the free N-terminal amino group (Glycine). It hydrolyzes the amide bond, releasing 1-naphthylamine.
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Substrate (Intact): Low fluorescence / Colorless.
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Product (Cleaved): 1-Naphthylamine (Fluorescent) or coupleable to diazo dyes (Red/Violet).
4.2 Experimental Protocol: Colorimetric Rate Assay
Reagents:
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Buffer: 0.1 M Phosphate Buffer, pH 7.2.
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Substrate Solution: 2 mM Gly-1-NA HCl in buffer.
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Coupling Reagent: Fast Garnet GBC or Fast Blue B (1 mg/mL in 1M Acetate buffer, pH 4.0).
Workflow:
-
Incubation: Mix 50
L Enzyme sample + 950 L Substrate Solution. -
Reaction: Incubate at 37°C for defined intervals (e.g., 10, 20, 30 min).
-
Termination & Development: Add 500
L Coupling Reagent containing 10% Triton X-100 (stops reaction and shifts pH). -
Quantification: Measure Absorbance at 525 nm (Red complex).
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Calculation: Compare against a standard curve of pure 1-naphthylamine.
4.3 Diagram: Enzymatic Signaling Pathway
Figure 2: Enzymatic hydrolysis mechanism and dual-mode detection pathways.
References
-
PubChem. (n.d.).[3] Glycine beta-naphthylamide (Compound Summary).[5][6] National Library of Medicine. Retrieved from [Link]
-
Lee, H. J., LaRue, J. N., & Wilson, I. B. (1971).[7] A simple spectrophotometric assay for amino acyl arylamidases (naphthylamidases, aminopeptidases).[7] Analytical Biochemistry, 41(2), 397-401. Retrieved from [Link]
-
Ito, K., et al. (2003). Novel Aminopeptidase Specific for Glycine from Actinomucor elegans.[6] Bioscience, Biotechnology, and Biochemistry, 67(1), 83-88. (Details specificity for Gly-1-NA). Retrieved from [Link]
Sources
- 1. Glycine - Wikipedia [en.wikipedia.org]
- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 3. N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride | C14H17ClN2O | CID 3056271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1208-12-4 | Glycine β-naphthylamide hydrochloride - Moldb [moldb.com]
- 5. Glycine beta-naphthylamide | C12H12N2O | CID 3013990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A simple spectrophotometric assay for amino acyl arylamidases (naphthylamidases, aminopeptidases) - PubMed [pubmed.ncbi.nlm.nih.gov]
